molecular formula C12H22O4 B2738817 (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid CAS No. 112245-04-2

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Cat. No. B2738817
Key on ui cas rn: 112245-04-2
M. Wt: 230.304
InChI Key: NPIMKSLXCPUXPD-SECBINFHSA-N
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Patent
US07189747B2

Procedure details

Potassium methoxide (0.15 g, 2.04 mmol) in methanol (3 mL) was added dropwise to a stirring solution of 2 (0.49 g, 2.04 mmol) in methanol (5 mL) at 0° C. After 10 minutes, the mixture was partitioned between ether (100 mL) and water (50 mL). The ether layer was washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, pentane/ether, 98:2) to give the nitro-alkene 3 (0.21 g, 57%) as a pale yellow oil; Rf(heptane/ethyl acetate, 8:2) 0.54; νmax(film)/cm−1 1643 (C═C), 1509 (NO2), 1342 (NO2); δH (400 MHz; CDCl3): 7.12 (1H, quint,J=2.0, CHNO2), 3.01 (1H, ddt, J=20.5, 8.0, 2.1), 2.90 (1H, ddt, J=20.5, 7.3, 2.1), 2.54 (1H, ddt, J=17.8, 7.1, 2.0), 2.43 (1H, ddt, J17.7, 5.6, 1.9), 2.21 (1H, m), 2.12 (1H, m), 1.60–1:24 (8H, m).
Name
Potassium methoxide
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
2
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
C[O-].[K+].C[O:5][C:6](=[O:20])[CH:7]([CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>CO>[C:12]([O:11][C:9](=[O:10])[CH2:8][CH:7]([CH2:16][CH:17]([CH3:18])[CH3:19])[C:6]([OH:20])=[O:5])([CH3:15])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Potassium methoxide
Quantity
0.15 g
Type
reactant
Smiles
C[O-].[K+]
Name
2
Quantity
0.49 g
Type
reactant
Smiles
COC(C(CC(=O)OC(C)(C)C)CC(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ether (100 mL) and water (50 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2, pentane/ether, 98:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)O)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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